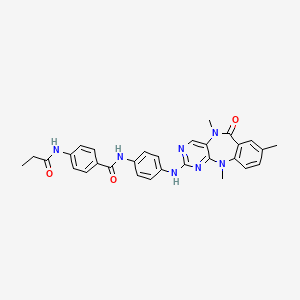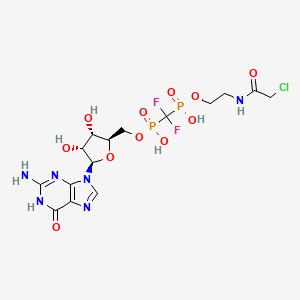
((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen (((2-(2-chloroacetamido)ethoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XY-02-082: is a covalent guanosine mimetic inhibitor of G12C KRAS, a protein that plays a crucial role in cell signaling pathways related to cancer . This compound has gained attention due to its potential in targeted cancer therapy, particularly for tumors harboring the G12C KRAS mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XY-02-082 involves multiple steps, starting with the preparation of a difluoromethylene bisphosphonate analog. The key steps include:
Formation of the guanosine mimetic core: This involves the reaction of a purine derivative with a sugar moiety to form the core structure.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents under controlled conditions.
Attachment of the phosphinic acid group: This is achieved through a series of phosphorylation reactions.
Industrial Production Methods: Industrial production of XY-02-082 requires optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification processes: Using techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: XY-02-082 can undergo oxidation reactions, particularly at the guanosine mimetic core.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: XY-02-082 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of the guanosine mimetic core.
Scientific Research Applications
Chemistry: : XY-02-082 is used as a tool compound to study the inhibition of G12C KRAS in biochemical assays . Biology : It is used in cellular profiling to understand the effects of G12C KRAS inhibition on cell signaling pathways . Medicine : XY-02-082 has potential therapeutic applications in targeted cancer therapy, particularly for cancers with the G12C KRAS mutation . Industry : The compound is used in the development of new cancer therapies and in the study of protein-ligand interactions.
Mechanism of Action
Mechanism: : XY-02-082 exerts its effects by covalently binding to the G12C KRAS protein, thereby inhibiting its activity. This binding prevents the protein from participating in cell signaling pathways that promote cancer cell growth and survival. Molecular Targets and Pathways : The primary target of XY-02-082 is the G12C KRAS protein. The inhibition of this protein disrupts the downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds: : Other G12C KRAS inhibitors include adagrasib and sotorasib. Uniqueness : XY-02-082 is unique due to its covalent binding mechanism and its specific targeting of the G12C KRAS mutation. This specificity makes it a valuable tool in cancer research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of XY-02-082 involves multiple steps, starting with the preparation of a difluoromethylene bisphosphonate analog. The key steps include:
Formation of the guanosine mimetic core: This involves the reaction of a purine derivative with a sugar moiety to form the core structure.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents under controlled conditions.
Attachment of the phosphinic acid group: This is achieved through a series of phosphorylation reactions.
Industrial Production Methods: Industrial production of XY-02-082 requires optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification processes: Using techniques such as crystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: XY-02-082 can undergo oxidation reactions, particularly at the guanosine mimetic core.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: XY-02-082 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of the guanosine mimetic core.
Applications De Recherche Scientifique
Chemistry: : XY-02-082 is used as a tool compound to study the inhibition of G12C KRAS in biochemical assays . Biology : It is used in cellular profiling to understand the effects of G12C KRAS inhibition on cell signaling pathways . Medicine : XY-02-082 has potential therapeutic applications in targeted cancer therapy, particularly for cancers with the G12C KRAS mutation . Industry : The compound is used in the development of new cancer therapies and in the study of protein-ligand interactions.
Mécanisme D'action
Mechanism: : XY-02-082 exerts its effects by covalently binding to the G12C KRAS protein, thereby inhibiting its activity. This binding prevents the protein from participating in cell signaling pathways that promote cancer cell growth and survival. Molecular Targets and Pathways : The primary target of XY-02-082 is the G12C KRAS protein. The inhibition of this protein disrupts the downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other G12C KRAS inhibitors include adagrasib and sotorasib. Uniqueness : XY-02-082 is unique due to its covalent binding mechanism and its specific targeting of the G12C KRAS mutation. This specificity makes it a valuable tool in cancer research and therapy.
Propriétés
Formule moléculaire |
C15H21ClF2N6O11P2 |
|---|---|
Poids moléculaire |
596.76 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[2-[(2-chloroacetyl)amino]ethoxy-hydroxyphosphoryl]-difluoromethyl]phosphinic acid |
InChI |
InChI=1S/C15H21ClF2N6O11P2/c16-3-7(25)20-1-2-33-36(29,30)15(17,18)37(31,32)34-4-6-9(26)10(27)13(35-6)24-5-21-8-11(24)22-14(19)23-12(8)28/h5-6,9-10,13,26-27H,1-4H2,(H,20,25)(H,29,30)(H,31,32)(H3,19,22,23,28)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
USGHGXUEJRLJBM-ZRFIDHNTSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(F)(F)P(=O)(O)OCCNC(=O)CCl)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(C(F)(F)P(=O)(O)OCCNC(=O)CCl)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10788930.png)
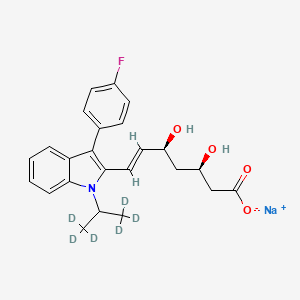

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788942.png)
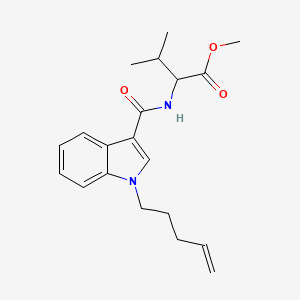
![2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788958.png)
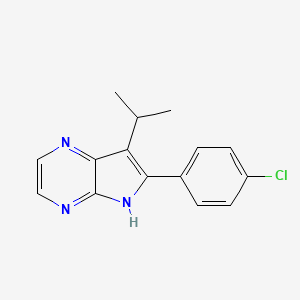
![4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788965.png)
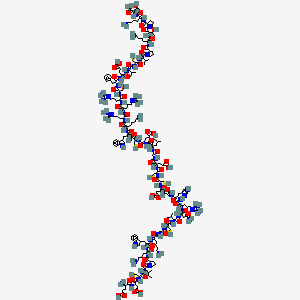
![17-(1,5-Dimethylhexyl)-10,13-dimethylhexadecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B10788981.png)
![8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B10788988.png)
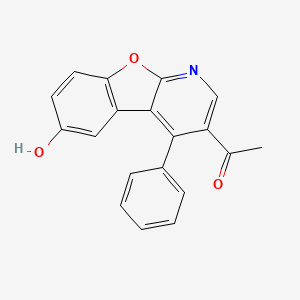
![3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one](/img/structure/B10788999.png)
